Tyrosinase-IN-2

説明

Tyrosinase-IN-2 is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in various organisms. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to produce melanin and other pigments.

準備方法

合成経路と反応条件: チロシナーゼ-IN-2の合成は、通常、多段階の有機合成を伴います。このプロセスは、コア構造の調製から始まり、続いてその阻害活性を強化する官能基の導入が行われます。一般的な合成経路には以下が含まれます。

ステップ1: 縮合反応によるコア構造の形成。

ステップ2: 水酸化反応による水酸基の導入。

ステップ3: 特異性と効力を高めるための最終的な修飾、多くの場合、アシル化またはアルキル化反応が関与します。

工業的生産方法: チロシナーゼ-IN-2の工業的生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

反応条件の最適化: 収率と純度を最大化するための温度、pH、および溶媒の選択。

化学反応の分析

反応の種類: チロシナーゼ-IN-2は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、反応性の中間体であるキノンを生成するために酸化されます。

還元: 還元反応により、キノンがフェノールに戻ります。

置換: 化合物の官能基は、その活性と特異性を変更するために置換できます。

一般的な試薬と条件:

酸化: 通常、分子状酸素または過酸化水素を酸化剤として使用します。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: アルキルハライドまたはアシルクロリドなどの試薬を、塩基性または酸性条件下で使用します。

主要な生成物: これらの反応から生成される主要な生成物には、様々なキノンと置換されたフェノールが含まれ、これらはさらに反応して複雑な構造を形成します .

4. 科学研究への応用

チロシナーゼ-IN-2は、科学研究において幅広い応用範囲を持っています。

化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。

生物学: メラニン産生の調節における役割と細胞プロセスに対する潜在的な影響について調査されています。

医学: メラズマや老人性色素斑などの色素沈着過剰症の治療における治療の可能性を探っています。

科学的研究の応用

Dermatological Applications

Skin Pigmentation Disorders

Tyrosinase-IN-2 has shown promise as a therapeutic agent for treating various skin pigmentation disorders, including melasma and post-inflammatory hyperpigmentation. The compound's ability to inhibit tyrosinase activity effectively reduces melanin production, making it a potential alternative to traditional treatments such as hydroquinone and kojic acid. Studies indicate that this compound exhibits a competitive inhibition mechanism against tyrosinase, which may enhance its efficacy in managing hyperpigmentation conditions .

Case Study: Efficacy in Melanoma Treatment

In a study involving B16 melanoma cells, this compound demonstrated significant inhibition of melanin production stimulated by α-melanocyte-stimulating hormone. The compound's IC50 value was comparable to that of established inhibitors, suggesting its potential as a lead compound for further development in melanoma therapies .

Pharmaceutical Applications

Production of L-DOPA

this compound is also investigated for its role in the biosynthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), a precursor for neurotransmitters such as dopamine. The compound's ability to facilitate L-DOPA synthesis through enzymatic reactions positions it as a valuable resource in the pharmaceutical industry, particularly for treating Parkinson’s disease .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound, which may contribute to its therapeutic effects. By reducing oxidative stress in cells, the compound could play a role in preventing cellular damage associated with various diseases .

Environmental Applications

Bioremediation

this compound has potential applications in environmental technology, specifically in bioremediation processes. The compound can be utilized to detoxify phenolic compounds in wastewater and contaminated soils. Its enzymatic properties allow it to break down harmful substances, making it an effective agent for environmental cleanup efforts .

Comparative Data Table

The following table summarizes key findings related to this compound and its applications:

作用機序

チロシナーゼ-IN-2は、チロシナーゼ酵素の活性部位に結合することでその活性を阻害し、効果を発揮します。この化合物は、酵素の活性部位にある銅イオンと相互作用し、チロシンがメラニンに酸化されるのを防ぎます。この阻害は、いくつかの経路を介して起こります。

直接結合: この化合物は、銅イオンに直接結合し、基質のアクセスを遮断します。

アロステリック調節: この化合物は、酵素の立体構造変化を引き起こし、その活性を低下させます。

遺伝子発現調節: この化合物は、メラニン合成に関与する遺伝子の発現にも影響を与える可能性があり、メラニン産生をさらに抑制します .

6. 類似の化合物との比較

チロシナーゼ-IN-2は、コジ酸、アルブチン、ハイドロキノンなどの他のチロシナーゼ阻害剤と比較されます。

コジ酸: 中等度の効力を持ちますが、皮膚刺激の可能性がある天然の阻害剤。

アルブチン: 安全性プロファイルが良好ですが、効力が低い、グリコシル化されたハイドロキノン誘導体。

ハイドロキノン: 非常に強力な阻害剤ですが、著しい副作用と規制上の制限が関連付けられています。

チロシナーゼ-IN-2の独自性:

より高い効力: チロシナーゼ-IN-2は、多くの天然阻害剤と比較して、より高い阻害活性を示します。

より良い安全性プロファイル: ハイドロキノンに比べて副作用が少なく、長期使用に適した安全な代替品となります。

結論として、チロシナーゼ-IN-2は、化粧品から医学に至るまで、様々な分野で大きな可能性を秘めた貴重な化合物です。その独特の特性と汎用的な用途により、継続的な研究開発の対象となっています。

類似化合物との比較

Tyrosinase-IN-2 is compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone:

Kojic Acid: A natural inhibitor with moderate potency but potential for skin irritation.

Arbutin: A glycosylated hydroquinone derivative with good safety profile but lower potency.

Hydroquinone: A highly potent inhibitor but associated with significant side effects and regulatory restrictions.

Uniqueness of this compound:

Higher Potency: this compound exhibits higher inhibitory activity compared to many natural inhibitors.

Better Safety Profile: It has fewer side effects compared to hydroquinone, making it a safer alternative for long-term use.

Versatility: Its synthetic nature allows for modifications to enhance specificity and reduce side effects

生物活性

Tyrosinase-IN-2 is a compound that has garnered attention for its potential as a tyrosinase inhibitor, which is crucial in various biological processes, including melanin synthesis and the pathology of certain diseases. This article details the biological activity of this compound, focusing on its inhibitory mechanisms, structure-activity relationships (SAR), and implications for therapeutic applications.

Overview of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, playing a pivotal role in melanin biosynthesis. It converts L-tyrosine into L-DOPA and subsequently into dopaquinone, which further leads to melanin production. Dysregulation of tyrosinase activity is implicated in conditions such as hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease (PD) and melanoma .

Mechanism of Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on tyrosinase activity. The compound's mechanism of action has been characterized through various assays:

- Kinetic Studies : Utilizing Lineweaver–Burk plots, this compound was shown to act as a competitive inhibitor. The IC50 value was determined to be 5.9 μM, indicating a potent inhibitory effect compared to the standard kojic acid (IC50 = 16.4 μM) .

- Molecular Docking : Docking studies revealed that this compound binds effectively to the active site of tyrosinase, suggesting strong interactions with key residues involved in substrate binding and catalysis. The binding energies were reported as -7.0 kcal/mol for mushroom tyrosinase (mTYR) and -6.5 kcal/mol for human tyrosinase-related protein 1 (TYRP1) .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has identified specific structural features that contribute to its inhibitory efficacy:

| Compound | IC50 (μM) | Binding Energy (kcal/mol) | Inhibition Type |

|---|---|---|---|

| This compound | 5.9 ± 2.47 | -7.0 (mTYR) | Competitive |

| Kojic Acid | 16.4 ± 3.53 | -4.996 | Noncompetitive |

The presence of specific functional groups in this compound enhances its interaction with the enzyme, thereby increasing its potency as an inhibitor .

Case Studies

- In Vitro Studies : In B16 melanoma cell lines, this compound demonstrated a dose-dependent inhibition of melanin production, comparable to kojic acid, which is widely used in cosmetic formulations for skin lightening .

- Neurodegenerative Disease Link : Research indicates that dysregulated tyrosinase activity may contribute to the pathogenesis of PD and melanoma. The dual role of tyrosinase in these conditions underscores the therapeutic potential of inhibitors like this compound .

Implications for Therapeutic Applications

The biological activity of this compound positions it as a promising candidate for developing treatments for hyperpigmentation disorders and possibly neurodegenerative diseases associated with tyrosinase dysregulation:

- Cosmetic Industry : Due to its potent inhibitory effects on melanin synthesis, this compound could serve as an effective agent in skin lightening products.

- Pharmaceutical Development : Given its potential role in modulating tyrosinase activity in neurodegenerative diseases, further research could lead to novel therapeutic strategies targeting both melanoma and PD .

特性

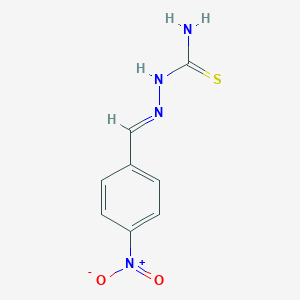

IUPAC Name |

[(4-nitrophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCBIHJEGDMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222203 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-48-4 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。